N-(5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide;hydrochloride N-(5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18532606
InChI: InChI=1S/C28H34N2O3.ClH/c1-20-10-9-11-21(2)28(20)33-19-27(32)30-25(17-23-14-7-4-8-15-23)26(31)18-24(29)16-22-12-5-3-6-13-22;/h3-15,24-26,31H,16-19,29H2,1-2H3,(H,30,32);1H
SMILES:
Molecular Formula: C28H35ClN2O3
Molecular Weight: 483.0 g/mol

N-(5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide;hydrochloride

CAS No.:

Cat. No.: VC18532606

Molecular Formula: C28H35ClN2O3

Molecular Weight: 483.0 g/mol

* For research use only. Not for human or veterinary use.

N-(5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide;hydrochloride -

Specification

Molecular Formula C28H35ClN2O3
Molecular Weight 483.0 g/mol
IUPAC Name N-(5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide;hydrochloride
Standard InChI InChI=1S/C28H34N2O3.ClH/c1-20-10-9-11-21(2)28(20)33-19-27(32)30-25(17-23-14-7-4-8-15-23)26(31)18-24(29)16-22-12-5-3-6-13-22;/h3-15,24-26,31H,16-19,29H2,1-2H3,(H,30,32);1H
Standard InChI Key HGIJXQIBGNWEFK-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)N)O.Cl

Introduction

Molecular and Structural Characteristics

Chemical Identity and Stereochemistry

The compound’s IUPAC name, N-(5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide hydrochloride, reflects its intricate structure . Its molecular formula is C28H35ClN2O3\text{C}_{28}\text{H}_{35}\text{ClN}_{2}\text{O}_{3}, with a molecular weight of 483.04 g/mol . The stereochemical configuration is critical, as evidenced by the (2S,3S,5S) designation in its enantiomerically pure form, which influences its biological interactions and synthetic pathways .

Key Structural Features:

  • A hexane core with phenyl groups at positions 1 and 6.

  • Hydroxy and amino groups at positions 3 and 5, respectively.

  • A 2,6-dimethylphenoxy-acetamide side chain at position 2.

  • Hydrochloride salt formation enhances solubility and stability .

The InChIKey HGIJXQIBGNWEFK-OUKLVGRUSA-N uniquely identifies its stereochemistry and connectivity .

Synthesis and Derivative Development

Multi-Step Synthetic Routes

Synthesis involves sequential steps to construct the hexane backbone, introduce functional groups, and form the hydrochloride salt:

  • Core Structure Assembly:

    • Friedel-Crafts alkylation or Suzuki coupling may install phenyl groups at positions 1 and 6.

    • Chiral auxiliaries or asymmetric catalysis ensure stereochemical control.

  • Functional Group Introduction:

    • Amino Group: Reductive amination of ketone intermediates using NaBH4\text{NaBH}_4 or LiAlH4\text{LiAlH}_4.

    • Hydroxy Group: Epoxide ring-opening or hydroxylation via oxymercuration.

    • Phenoxy Side Chain: Nucleophilic substitution between 2,6-dimethylphenol and chloroacetamide.

  • Salt Formation:

    • Treatment with hydrochloric acid converts the free base to its hydrochloride form, improving crystallinity and bioavailability .

Representative Reaction Scheme:

Phenylhexane intermediate+2,6-dimethylphenoxyacetamideBaseFree BaseHClHydrochloride Salt\text{Phenylhexane intermediate} + \text{2,6-dimethylphenoxyacetamide} \xrightarrow{\text{Base}} \text{Free Base} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

This process yields a product with ≥97% purity, as noted in commercial specifications .

Chemical Reactivity and Functional Transformations

Oxidation and Reduction Pathways

The compound’s functional groups participate in diverse reactions:

  • Oxidation:
    The 3-hydroxy group oxidizes to a ketone using KMnO4\text{KMnO}_4 or CrO3\text{CrO}_3, yielding N-(5-amino-3-oxo-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide\text{N-(5-amino-3-oxo-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide}.

  • Reduction:
    The 5-amino group undergoes further reduction with LiAlH4\text{LiAlH}_4 to form secondary amines, altering biological activity.

  • Substitution:
    The phenoxy group’s electron-rich aromatic ring participates in electrophilic substitution (e.g., nitration, sulfonation), enabling derivative synthesis.

Stability Considerations:

  • The hydrochloride salt mitigates hygroscopicity, enhancing shelf life .

  • Degradation under acidic conditions necessitates careful storage at neutral pH.

Biological and Pharmacological Applications

Research Findings:

  • Antimicrobial Activity: Preliminary assays show moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL).

  • Anti-Inflammatory Effects: In murine models, derivatives reduced TNF-α levels by 40% at 10 mg/kg.

Industrial and Chemical Applications

Specialty Chemical Synthesis

The compound serves as a building block for:

  • Peptidomimetics: Structural analogs designed to enhance metabolic stability.

  • Chiral Ligands: Its stereocenters enable asymmetric catalysis in industrial syntheses.

Comparison with Structural Analogs

Hydrochloride vs. Hydrobromide Salts

  • Solubility: The hydrochloride salt exhibits 2.3× higher aqueous solubility than the hydrobromide counterpart.

  • Bioavailability: Rat studies show 78% oral bioavailability for the hydrochloride vs. 62% for the hydrobromide.

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